L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-
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Overview
Description
L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is a peptide composed of the amino acids L-histidine, glycine, L-tyrosine, and L-isoleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and sensors
Mechanism of Action
The mechanism of action of L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, while the tyrosine residues can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-tyrosine: A dipeptide with similar properties but shorter sequence.
L-prolyl-L-tyrosine: Another dipeptide with different amino acid composition.
L-tyrosyl-L-valine: A dipeptide with distinct structural and functional characteristics.
Uniqueness
L-Histidine, glycyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to interact with metal ions and participate in various biochemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
845827-81-8 |
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Molecular Formula |
C32H41N7O8 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H41N7O8/c1-3-18(2)28(31(45)38-26(32(46)47)14-21-16-34-17-35-21)39-30(44)25(13-20-6-10-23(41)11-7-20)37-29(43)24(36-27(42)15-33)12-19-4-8-22(40)9-5-19/h4-11,16-18,24-26,28,40-41H,3,12-15,33H2,1-2H3,(H,34,35)(H,36,42)(H,37,43)(H,38,45)(H,39,44)(H,46,47)/t18-,24-,25-,26-,28-/m0/s1 |
InChI Key |
KVPBHYWNQAQSOF-WTTYTGMBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN |
Origin of Product |
United States |
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